44-Homooligomycin B Demonstrates Documented In Vivo Antitumor Efficacy Lacking in Unmodified Oligomycin B
44-Homooligomycin B is explicitly reported to be active against Colon 26 carcinoma in vivo, a validation not documented for unmodified oligomycin B in the same publication [1]. While both compounds inhibit mitochondrial ATP synthase, the in vivo antitumor demonstration for 44-homooligomycin B provides a critical differentiator for studies requiring translational relevance.
| Evidence Dimension | In vivo antitumor activity (Colon 26 carcinoma) |
|---|---|
| Target Compound Data | Active in vivo |
| Comparator Or Baseline | Oligomycin B (unmodified) — no in vivo Colon 26 data reported |
| Quantified Difference | Not quantified; presence vs. absence of documented in vivo efficacy |
| Conditions | In vivo Colon 26 carcinoma model |
Why This Matters
The presence of in vivo Colon 26 activity distinguishes 44‑homooligomycin B for translational oncology research where unmodified oligomycin B lacks equivalent documented efficacy.
- [1] Yamazaki M, Yamashita T, Harada T, Nishikiori T, Saito S, Shimada N, Fujii A. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. J Antibiot (Tokyo). 1992 Feb;45(2):171-9. doi: 10.7164/antibiotics.45.171. PMID: 1556008. View Source
